molecular formula C11H10O4 B11897478 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene CAS No. 104213-50-5

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene

Cat. No.: B11897478
CAS No.: 104213-50-5
M. Wt: 206.19 g/mol
InChI Key: MMHVVXIBSBOXBD-UHFFFAOYSA-N
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Description

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are compounds containing a benzopyran ring system. This compound is characterized by the presence of a methoxy group and a dioxolo ring fused to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8h-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene stands out due to its specific methoxy and dioxolo substitutions, which confer unique electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged for specific functions .

Properties

CAS No.

104213-50-5

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-methoxy-8H-[1,3]dioxolo[4,5-h]chromene

InChI

InChI=1S/C11H10O4/c1-12-8-5-7-3-2-4-13-9(7)11-10(8)14-6-15-11/h2-3,5H,4,6H2,1H3

InChI Key

MMHVVXIBSBOXBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CCO3)OCO2

Origin of Product

United States

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